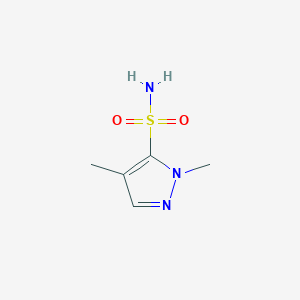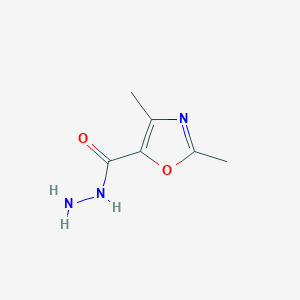![molecular formula C10H19NO3 B1521338 Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate CAS No. 1094301-16-2](/img/structure/B1521338.png)
Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate
Übersicht
Beschreibung
Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .
Molecular Structure Analysis
The molecular structure of this compound is C9H17NO3 . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidine derivatives are formed through intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate serves as a precursor in the synthesis of complex piperidine derivatives, which are key intermediates in various chemical syntheses. For example, Prostakov et al. (1970) described the preparation of methyl ester of a new hydroxy acid in the piperidine series, indicating the utility of such esters in the synthesis of substituted pyridines and other heterocyclic compounds (Prostakov et al., 1970). Furthermore, the crystal and molecular structure of related piperidine-acrylate compounds synthesized from salicylaldehyde, diethyl malonate, and piperidine has been reported by Khan et al. (2013), demonstrating the significance of such compounds in understanding hydrogen bonding and molecular interactions (Khan et al., 2013).
Peptide Chemistry and Side Reaction Prevention
In peptide chemistry, compounds related to this compound, such as Oxyma (Ethyl 2‐cyano‐2‐(hydroxyimino) acetate), have been studied for their ability to modulate pH and prevent base-driven side reactions during peptide synthesis. Subirós‐Funosas et al. (2012) evaluated Oxyma's effectiveness in preventing aspartimide/piperidide formation and Pro-based overcoupling, highlighting its potential in improving peptide synthesis outcomes (Subirós‐Funosas et al., 2012).
Catalysis and Chemical Transformations
This compound and its derivatives are involved in catalytic processes and chemical transformations. For instance, Mittal et al. (2014) explored the use of a 4-hydroxy-TEMPO radical, a related compound, as an oxidant in the metal-free oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran, demonstrating the compound's role in environmentally benign and energy-efficient synthesis processes (Mittal et al., 2014).
Zukünftige Richtungen
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow, with more than 7000 piperidine-related papers published during the last five years .
Wirkmechanismus
Target of Action
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs . .
Mode of Action
The mode of action of piperidine derivatives can vary widely depending on their specific chemical structure and the target they interact with. Some piperidine derivatives have been found to inhibit certain kinases
Biochemical Pathways
Piperidine derivatives can be involved in a variety of biochemical pathways due to their presence in many classes of pharmaceuticals
Biochemische Analyse
Biochemical Properties
Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, piperidine derivatives, including this compound, are known to interact with enzymes involved in metabolic pathways . These interactions can lead to the modulation of enzyme activity, either by inhibition or activation, depending on the specific enzyme and the context of the reaction.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, piperidine derivatives can impact the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to specific enzymes, leading to their inhibition or activation . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that piperidine derivatives can remain stable under certain conditions, but may degrade over time, leading to changes in their biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or promoting cell growth . At high doses, it may cause toxic or adverse effects, including enzyme inhibition or cell death. Threshold effects have been observed, indicating that the biological activity of this compound is dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various biomolecules . These interactions can affect metabolic flux and alter the levels of metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which in turn affects its biological activity. For example, piperidine derivatives can be transported across cell membranes by specific transporters, leading to their accumulation in certain cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function . This compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biological effects.
Eigenschaften
IUPAC Name |
ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-2-14-10(13)7-11-5-3-9(8-12)4-6-11/h9,12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJIKKTUFOFWMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-Acetyl-5-azaspiro[2.4]heptan-7-one](/img/structure/B1521269.png)







